(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a unique combination of triazole, azetidine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Thiadiazole Ring Formation: The thiadiazole ring is often synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the triazole, azetidine, and thiadiazole intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques for better efficiency and control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or quinone derivatives.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinone derivatives or phenoxy radicals.
Reduction: Hydrogenated triazole or thiadiazole derivatives.
Substitution: Various substituted triazole, azetidine, or thiadiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Potential use in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is not fully understood but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: Similar structure but with a methyl group instead of a propyl group.
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: The presence of the propyl group in (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone may confer unique steric and electronic properties, potentially affecting its biological activity and making it distinct from its methyl and ethyl analogs.
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-2-6-16-17(27-22-20-16)18(25)23-10-14(11-23)24-9-13(19-21-24)12-26-15-7-4-3-5-8-15/h3-5,7-9,14H,2,6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFRMWYONKDFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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